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Fluorescein-12-dutp -

Fluorescein-12-dutp

Catalog Number: EVT-1736796
CAS Number:
Molecular Formula: C39H43N4O21P3
Molecular Weight: 996.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorescein-12-deoxyuridine triphosphate is a fluorescent nucleotide analog of deoxyuridine triphosphate, which is widely utilized in molecular biology for various applications including DNA labeling and synthesis. This compound is characterized by its ability to be enzymatically incorporated into nucleic acids, allowing for non-radioactive detection methods in various assays.

Source

Fluorescein-12-deoxyuridine triphosphate is commercially available from several suppliers, including Thermo Fisher Scientific, Roche, and Biotium. It is typically supplied as a 1 mM aqueous solution and can be stored under specific conditions to maintain stability and efficacy .

Classification

Fluorescein-12-deoxyuridine triphosphate falls under the category of fluorescent nucleotides. It is classified as a labeling reagent due to its fluorescent properties that facilitate the visualization of nucleic acids during various molecular biology techniques.

Synthesis Analysis

Methods

Fluorescein-12-deoxyuridine triphosphate can be synthesized through several methodologies, primarily involving the modification of deoxyuridine triphosphate with fluorescein dye. The synthesis often includes:

  1. Chemical Coupling: The fluorescein moiety is chemically attached to the deoxyuridine structure at the C5 position of the uracil base.
  2. Purification: The resulting product undergoes purification processes such as high-performance liquid chromatography to ensure high purity levels (≥85% HPLC) before being packaged for commercial distribution .

Technical Details

The synthesis process requires careful control of reaction conditions such as pH, temperature, and reaction time to optimize yield and minimize by-products. The final product is typically characterized by spectroscopic methods to confirm its identity and purity.

Molecular Structure Analysis

Structure

Fluorescein-12-deoxyuridine triphosphate has a complex molecular structure that includes:

  • A fluorescein group, which provides the fluorescent properties.
  • A deoxyribose sugar backbone.
  • Three phosphate groups attached to the 5' position of the deoxyribose.

The molecular formula for Fluorescein-12-deoxyuridine triphosphate is C39H41N4O21P3C_{39}H_{41}N_{4}O_{21}P_{3} with a molecular weight of approximately 994.69 g/mol .

Data

The spectral properties include:

  • Excitation wavelength: 492 nm
  • Emission wavelength: 517 nm
    These properties make it suitable for fluorescence microscopy and other imaging techniques.
Chemical Reactions Analysis

Reactions

Fluorescein-12-deoxyuridine triphosphate participates in several key reactions in molecular biology:

  1. Enzymatic Incorporation: It can replace deoxy-thymidine triphosphate in DNA synthesis reactions, allowing for direct labeling during polymerase chain reactions (PCR), nick translation, and random primed labeling .
  2. Hybridization: The labeled DNA probes can be used in hybridization assays such as fluorescence in situ hybridization (FISH), enabling visualization of specific nucleic acid sequences within cells or tissues .

Technical Details

The incorporation efficiency can vary depending on the enzyme used (e.g., Taq DNA polymerase or reverse transcriptases) and the ratio of Fluorescein-12-deoxyuridine triphosphate to natural deoxythymidine triphosphate during reactions .

Mechanism of Action

Process

The mechanism by which Fluorescein-12-deoxyuridine triphosphate functions involves:

  1. Enzyme Interaction: During DNA synthesis, enzymes such as DNA polymerases recognize Fluorescein-12-deoxyuridine triphosphate as a substrate similar to natural nucleotides.
  2. Incorporation into DNA: Once incorporated into the growing DNA strand, the fluorescein moiety allows for subsequent detection via fluorescence imaging techniques.
  3. Signal Generation: The fluorescence emitted upon excitation provides a visual signal that can be quantified or imaged, facilitating studies in gene expression, localization, and other genomic analyses .

Data

Research has demonstrated that Fluorescein-12-deoxyuridine triphosphate can effectively label RNA molecules through reverse transcription processes, enhancing its utility in studying RNA modifications such as N6-methyladenosine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear yellow-orange solution
  • Concentration: Typically supplied at 1 mM
  • pH: Approximately 7.5 ± 0.5
  • Storage Conditions: Should be stored at -20 °C, protected from light to prevent degradation .

Chemical Properties

  • Solubility: Highly soluble in water
  • Stability: Stable under recommended storage conditions for up to 12 months
  • Purity: ≥ 95% by HPLC analysis ensures high-quality performance in applications .
Applications

Fluorescein-12-deoxyuridine triphosphate has numerous scientific applications including:

  1. Enzymatic Labeling: Used in PCR and cDNA synthesis for non-radioactive labeling of nucleic acids.
  2. In Situ Hybridization: Facilitates detection of specific RNA or DNA sequences within cells using fluorescence microscopy.
  3. Microarray Analysis: Employed in gene expression profiling studies where fluorescently labeled probes are essential for signal detection.
  4. Research on RNA Modifications: Utilized in assays designed to study post-transcriptional modifications like N6-methyladenosine .
Historical Development and Evolution of Fluorescein-12-dUTP in Molecular Labeling

Early Innovations in Fluorescent Nucleotide Analog Synthesis

The development of Fluorescein-12-dUTP emerged from foundational research into nucleotide analog engineering during the late 20th century. Initial fluorescent labeling approaches relied on post-synthetic modification, where reactive groups (typically aminoallyl moieties) were incorporated into nucleic acids and subsequently conjugated to fluorescent dyes [2] [6]. This two-step process, exemplified by compounds like 5-Aminoallyl-dUTP (AA-dUTP), presented limitations including variable labeling efficiency and potential nucleic acid damage during chemical processing [2]. The breakthrough came with the design of pre-conjugated fluorescent nucleotides, where fluorescein was directly attached via a linker arm to the nucleobase.

Fluorescein-12-dUTP specifically features an optimized C5-position modification on the uracil ring, connected through a 12-atom carboxaminocaproyl linker (fluorescein-5(6)-carboxaminocaproyl-[5-{3-aminoallyl}-2'-deoxyuridine-5-triphosphate]) [1]. This linker length was strategically chosen to balance three critical parameters:

  • Steric accommodation by DNA polymerases during enzymatic incorporation
  • Fluorescence quantum yield preservation of the fluorescein moiety
  • Minimization of duplex destabilization in hybridized probes

The chemical synthesis achieved high purity (≥85-95% by HPLC) and aqueous stability at 1 mM concentration in Tris buffer (pH 7.5), enabling direct laboratory use without further processing [6] [9]. This represented a significant advancement over earlier ester-based dyes that exhibited limited stability in aqueous solutions [2].

Table 1: Key Chemical Properties of Fluorescein-12-dUTP

PropertySpecificationSource
Molecular FormulaC₃₉H₄₁N₄O₂₁P₃ (free acid) [4] [6]
Molecular Weight994.69 g/mol (free acid); 1018.4 g/mol (tetralithium salt) [4] [9]
CAS Number214154-36-6 [4]
Absorbance/Emission Maxima494/521 nm; 492/517 nm; 498/517 nm [2] [6] [10]
Extinction Coefficient83,000 L·mol⁻¹·cm⁻¹ (Tris-HCl pH 7.5) [6]
Storage Stability≤ -20°C protected from light; aqueous solution [1] [6] [9]

Role of Fluorescein-12-dUTP in Transitioning from Radioactive to Fluorescence-Based Detection

Fluorescein-12-dUTP emerged as a pivotal tool during the 1990s molecular biology revolution that sought alternatives to radioactive labeling (³²P/³⁵S). This transition addressed critical limitations of radioisotopes: hazardous waste disposal requirements, limited shelf life, and low spatial resolution in detection methodologies [3] [6]. Fluorescein-12-dUTP provided a safe, stable alternative with several intrinsic advantages:

The high quantum yield of fluorescein (0.79-0.95) enabled direct fluorescence detection at sub-nanomolar concentrations, facilitating techniques requiring single-molecule sensitivity [5] [10]. Unlike radioactivity which required phosphorimagers or X-ray film development, fluorescein-labeled probes allowed:

  • Real-time monitoring of enzymatic reactions
  • Multiplexed detection when combined with other fluorophores (e.g., rhodamine, Cy3)
  • Direct microscopic visualization in cellular applications [3] [6]

The chemical stability of Fluorescein-12-dUTP (stable >1 year at -20°C) contrasted sharply with the rapid decay of ³²P (half-life 14.3 days) [6] [9]. Furthermore, fluorescein's well-characterized pH-dependent spectral properties allowed researchers to exploit environmental sensing capabilities unavailable with radioactive probes. In its dianionic form (predominant at pH 7.4), fluorescein exhibits maximal absorption and emission intensity [5].

Application studies demonstrated Fluorescein-12-dUTP's versatility across fundamental techniques:

  • Fluorescence in situ hybridization (FISH): Enabled high-resolution chromosomal mapping [3] [6]
  • Microarray technology: Provided quantitative gene expression profiling [6] [8]
  • PCR probe generation: Facilitated diagnostic assay development [1] [4]

Key Milestones in Enzymatic Incorporation Methodologies

The utility of Fluorescein-12-dUTP hinged on optimizing enzymatic incorporation across diverse polymerase systems. Early research established its substrate compatibility with:

  • Reverse transcriptases (AMV, M-MuLV): Critical for fluorescent cDNA synthesis in gene expression studies [1] [4] [9]
  • Thermostable DNA polymerases (Taq): Enabled direct labeling in PCR applications [1] [4] [6]
  • Bacterial polymerases (Klenow fragment, DNA Polymerase I, phi29): Facilitated nick translation and random priming labeling [1] [4] [9]

A landmark optimization established the 30-50% substitution principle, where Fluorescein-12-dUTP replaced 30-50% of natural dTTP in nucleotide mixtures. This balance maximized labeling density while maintaining efficient polymerase extension rates [4] [6]. Higher substitution ratios caused polymerase stalling due to steric hindrance from the bulky fluorescein moiety, while lower ratios yielded insufficient detection sensitivity.

Table 2: Evolution of Enzymatic Incorporation Methodologies for Fluorescein-12-dUTP

Polymerase SystemKey AdvancementPrimary Application
Klenow Fragment (exo-)Efficient nick translation with minimal strand displacementFISH probe generation [1]
Taq DNA PolymeraseDirect incorporation during PCR amplificationDiagnostic probe production [1] [4] [6]
phi29 DNA PolymeraseHigh-fidelity multiple displacement amplificationWhole-genome amplification [1] [4]
Terminal Transferase3'-end labeling for short probesTargeted detection [4] [9]
Reverse TranscriptasesFluorescent cDNA synthesis from RNA templatesMicroarray hybridization [1] [8]

Methodological refinements addressed the photolabile nature of fluorescein by establishing standardized protocols requiring low-light conditions during enzymatic incorporation and subsequent probe purification [4] [6]. Additionally, storage stability was enhanced through formulation as 1 mM aqueous solutions buffered at pH 7.5 with Tris-HCl, preventing degradation of both the triphosphate group and the fluorophore [6] [9]. The development of freeze-thaw stability data (tolerance to short-term ambient temperature exposure during handling) further facilitated laboratory adoption [6].

The establishment of these enzymatic incorporation parameters enabled reproducible production of hybridization probes with defined labeling densities, crucial for quantitative applications in genomics and cytogenetics. This methodological foundation subsequently supported the development of advanced derivatives including CF® dye conjugates and next-generation fluorescent nucleotides with enhanced photostability and molar extinction coefficients [2] [6].

Properties

Product Name

Fluorescein-12-dutp

IUPAC Name

[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C39H43N4O21P3

Molecular Weight

996.7 g/mol

InChI

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54)

InChI Key

QTGRZULTMFHDJZ-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

fluorescein-11-deoxyuridine triphosphate
fluorescein-11-dUTP
fluorescein-12,2'-dUTP
fluorescein-12-deoxyuridine triphosphate
fluorescein-12-dUTP

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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